2-Acetamidobenzamide

Beschreibung

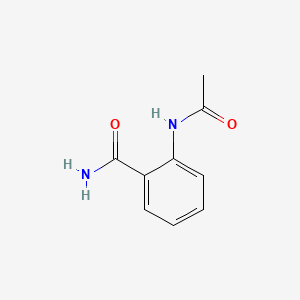

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-acetamidobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-6(12)11-8-5-3-2-4-7(8)9(10)13/h2-5H,1H3,(H2,10,13)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFKPHYKFAOXUTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80187469 | |

| Record name | NP 101A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33809-77-7 | |

| Record name | 2-(Acetylamino)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33809-77-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NP 101A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033809777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NP 101A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Acetamidobenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of 2-Acetamidobenzamide. It includes a detailed summary of its structural and thermodynamic properties, alongside established experimental protocols for its synthesis, purification, and analysis. This document also explores the potential biological activities of the this compound scaffold, offering insights into its relevance in medicinal chemistry and drug development. All quantitative data is presented in structured tables for ease of reference, and key experimental and logical workflows are visualized using diagrams.

Core Physicochemical Properties

This compound, also known as N-acetylanthranilamide, is a member of the benzamide class of organic compounds. It is characterized by a benzene ring substituted with both an acetamido and a carboxamide group at the ortho positions.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₀N₂O₂ | [1] |

| Molecular Weight | 178.19 g/mol | [1] |

| CAS Number | 33809-77-7 | [2] |

| Melting Point | 182-184 °C | [2] |

| Boiling Point | Not applicable; likely decomposes. | [2] |

| Appearance | Solid |

Synthesis and Purification

The primary route for the synthesis of this compound involves the acetylation of 2-aminobenzamide (anthranilamide).

Synthesis Protocol: Acetylation of 2-Aminobenzamide

Principle: This synthesis proceeds via a nucleophilic acyl substitution reaction where the amino group of 2-aminobenzamide attacks the electrophilic carbonyl carbon of an acetylating agent, typically acetic anhydride.

Reagents:

-

2-Aminobenzamide

-

Acetic Anhydride

-

Pyridine (as a catalyst and solvent) or a suitable non-protic solvent

-

Water

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate solution (for neutralization)

Procedure:

-

Dissolve 2-aminobenzamide in a suitable solvent such as pyridine or glacial acetic acid in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add acetic anhydride dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

Neutralize any remaining acid by washing the crude product with a saturated sodium bicarbonate solution.

-

Wash again with cold water until the filtrate is neutral.

-

Dry the crude this compound.

Purification Protocol: Recrystallization

Principle: Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a given solvent at different temperatures.

Solvent Selection: The choice of solvent is critical. An ideal solvent should dissolve the compound well at its boiling point but poorly at room temperature. For this compound, ethanol or a mixture of ethanol and water can be effective.

Procedure (Single-Solvent Recrystallization):

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of the chosen solvent (e.g., ethanol).

-

Heat the mixture on a hot plate with stirring until the solvent boils and the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution.

-

If there are insoluble impurities, perform a hot filtration.

-

Allow the hot, clear solution to cool slowly to room temperature.

-

Once crystal formation appears to be complete, cool the flask in an ice bath to maximize the yield of crystals.

-

Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

-

Dry the crystals in a vacuum oven or air-dry them.

Spectral Data and Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR (Proton NMR) Spectral Data (Predicted):

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~ 2.2 | Singlet | 3H | -C(=O)CH₃ |

| ~ 7.2 - 7.7 | Multiplet | 4H | Aromatic protons |

| ~ 7.5 (broad) | Singlet | 2H | -C(=O)NH₂ |

| ~ 9.8 (broad) | Singlet | 1H | -NHC(=O)- |

¹³C NMR (Carbon NMR) Spectral Data (Predicted):

| Chemical Shift (δ) (ppm) | Assignment |

| ~ 25 | -C(=O)CH₃ |

| ~ 122 - 138 | Aromatic carbons |

| ~ 169 | -NHC(=O) CH₃ |

| ~ 171 | -C(=O) NH₂ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |

| 3400 - 3200 | Strong, Broad | N-H Stretch | -NH₂ and -NH- (Amide) |

| ~ 3050 | Medium | C-H Stretch | Aromatic C-H |

| ~ 2950 | Weak | C-H Stretch | Methyl C-H |

| ~ 1680 | Strong | C=O Stretch (Amide I) | -C=O NH₂ |

| ~ 1660 | Strong | C=O Stretch (Amide I) | -NHC=O CH₃ |

| ~ 1600 | Medium | C=C Stretch | Aromatic Ring |

| ~ 1580 | Strong | N-H Bend (Amide II) | -NH₂ and -NH- |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural confirmation.

Predicted Fragmentation Pattern (Electron Ionization - EI):

| m/z Value | Proposed Fragment Ion |

| 178 | [M]⁺ (Molecular Ion) |

| 161 | [M - NH₃]⁺ |

| 136 | [M - CH₂=C=O]⁺ (Loss of ketene) |

| 120 | [M - CH₂=C=O - NH₂]⁺ |

| 92 | [C₆H₆N]⁺ |

| 43 | [CH₃C=O]⁺ |

Biological Activity and Potential Mechanism of Action

While direct pharmacological data for this compound is limited, the broader class of 2-aminobenzamides, to which it is structurally related, has been extensively studied. These compounds are known to act as inhibitors of histone deacetylases (HDACs).[3]

HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins. The inhibition of HDACs leads to hyperacetylation of histones, resulting in a more relaxed chromatin structure and the re-expression of silenced genes, including tumor suppressor genes. This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[4]

Furthermore, various derivatives of this compound have demonstrated potent antiproliferative activity against several cancer cell lines. The primary mechanism of action identified for these derivatives is the induction of cell cycle arrest at the G0/G1 phase, which subsequently leads to apoptosis mediated by caspase activation.[5][6] Given its structural similarity, it is plausible that this compound may exhibit similar biological activities.

Safety and Handling

This compound is classified as harmful if swallowed.[1] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).[7]

Conclusion

This compound is a well-defined organic compound with established physical properties and synthetic routes. Its structural relationship to known bioactive molecules, particularly HDAC inhibitors and antiproliferative agents, makes it and its derivatives interesting scaffolds for further investigation in drug discovery and development. This guide provides the foundational technical information required for researchers and scientists to work with and explore the potential of this compound.

References

- 1. ekwan.github.io [ekwan.github.io]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

2-Acetamidobenzamide CAS number and structure

An In-depth Technical Guide to 2-Acetamidobenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a member of the benzamide class of compounds. While direct pharmacological data for this specific molecule is limited, this document synthesizes available information on its chemical properties and explores the well-documented biological activities of the broader this compound scaffold to project its potential therapeutic action. Information is drawn from studies on structurally related analogs, particularly in the context of oncology.

Core Compound Identification

This compound, also known as o-Acetamidobenzamide, is an organic compound featuring a benzamide core substituted at the ortho position with an acetylamino group.[1] It has been identified as a metabolite and an antimicrobial and antifungal agent isolated from Streptomyces aurantiogriseus.[1]

Chemical Structure

The chemical structure of this compound is presented below:

Image Source: PubChem CID 118553[1]

Physicochemical Properties

A summary of the key quantitative data and identifiers for this compound is provided in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 33809-77-7 | [1][2] |

| Molecular Formula | C₉H₁₀N₂O₂ | [1][2] |

| Molecular Weight | 178.19 g/mol | [1][2] |

| Melting Point | 182-184 °C | [2] |

| SMILES | CC(=O)NC1=CC=CC=C1C(=O)N | [1][2] |

| InChIKey | WFKPHYKFAOXUTI-UHFFFAOYSA-N | [1] |

Potential Mechanism of Action

While the specific mechanism for this compound is not fully characterized, research on structurally related 2-(2-phenoxyacetamido)benzamides provides a strong basis for its potential mode of action.[3][4] These analogs exhibit potent antiproliferative activity against various cancer cell lines.[5] The primary mechanism identified is the induction of cell cycle arrest at the G0/G1 phase, which subsequently leads to programmed cell death (apoptosis) through the activation of caspase signaling pathways.[3][5]

The proposed signaling pathway is visualized below.

Caption: Proposed mechanism of action for this compound analogs.

Experimental Protocols

The following sections detail relevant experimental methodologies. Note that a direct, published synthesis for this compound was not found; therefore, a standard protocol is adapted from general procedures for synthesizing related benzamides.[4]

Synthesis of this compound from 2-Aminobenzamide

This protocol describes the N-acetylation of 2-aminobenzamide using acetic anhydride.

Materials and Equipment:

-

2-Aminobenzamide

-

Acetic Anhydride

-

Pyridine (as solvent and catalyst)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Filtration apparatus (Büchner funnel)

-

Recrystallization solvent (e.g., ethanol/water)

Procedure:

-

Reaction Setup: In a round-bottom flask, suspend 2-aminobenzamide (1.0 eq) in pyridine (approx. 8-10 mL per gram of aminobenzamide).

-

Cooling: Place the flask in an ice bath and stir the suspension until the temperature reaches 0-5 °C.

-

Reagent Addition: While maintaining the temperature, slowly add acetic anhydride (1.1 eq) dropwise to the stirred suspension.

-

Reaction: Allow the mixture to stir in the ice bath for 1 hour, then let it warm to room temperature and continue stirring for an additional 4-6 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into a beaker of ice-cold water to precipitate the crude product.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.

-

Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol-water mixture) to yield the final product.

-

Drying: Dry the purified crystals under vacuum.

The workflow for this synthesis is outlined in the diagram below.

References

- 1. 2-(Acetylamino)benzamide | C9H10N2O2 | CID 118553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis, antiproliferative activity and possible mechanism of action of novel 2-acetamidobenzamides bearing the 2-phenoxy functionality - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, antiproliferative activity and possible mechanism of action of novel 2-acetamidobenzamides bearing the 2-phenoxy functionality - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 2-Acetamidobenzamide from Isatoic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-acetamidobenzamide, a valuable building block in medicinal chemistry and drug development, starting from isatoic anhydride. The synthesis is a robust two-step process, commencing with the formation of the intermediate 2-aminobenzamide, followed by its acetylation. This document details the experimental protocols, reaction mechanisms, and quantitative data to facilitate the successful execution of this synthetic route in a laboratory setting.

I. Synthetic Overview

The conversion of isatoic anhydride to this compound is efficiently achieved in two sequential synthetic steps:

-

Synthesis of 2-Aminobenzamide: Isatoic anhydride undergoes nucleophilic acyl substitution and subsequent decarboxylation upon reaction with an amine source, such as aqueous ammonia, to yield 2-aminobenzamide.

-

Acetylation of 2-Aminobenzamide: The amino group of 2-aminobenzamide is then acetylated using an acetylating agent, most commonly acetic anhydride, to afford the final product, this compound.

II. Experimental Protocols

Step 1: Synthesis of 2-Aminobenzamide from Isatoic Anhydride

This procedure outlines the synthesis of 2-aminobenzamide using aqueous ammonia as the amine source.

Materials:

-

Isatoic anhydride

-

Aqueous ammonia (25-30% solution)

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Büchner funnel and flask for vacuum filtration

-

Filter paper

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend isatoic anhydride (1 equivalent) in deionized water.

-

With vigorous stirring, add aqueous ammonia solution (excess, typically 2-3 equivalents) to the suspension.

-

Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Further cool the mixture in an ice bath to facilitate the precipitation of the product.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold deionized water to remove any unreacted starting materials and byproducts.

-

Dry the purified 2-aminobenzamide in a vacuum oven.

Step 2: Synthesis of this compound from 2-Aminobenzamide

This protocol details the acetylation of 2-aminobenzamide using acetic anhydride.

Materials:

-

2-Aminobenzamide

-

Acetic anhydride

-

Pyridine (optional, as a catalyst and base)

-

Ethyl acetate

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminobenzamide (1 equivalent) in a suitable solvent such as ethyl acetate.

-

Add acetic anhydride (1.1-1.5 equivalents) to the solution. A catalytic amount of pyridine can be added to accelerate the reaction and neutralize the acetic acid byproduct.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, quench the excess acetic anhydride by carefully adding deionized water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent.

-

Remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to obtain a product of high purity.

III. Quantitative Data Summary

The following table summarizes typical quantitative data for the two-step synthesis of this compound. Please note that yields can vary based on the specific reaction conditions and scale.

| Step | Reactants | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | Isatoic anhydride, Aqueous ammonia | Water | Reflux (100) | 1-2 | 85-95 |

| 2 | 2-Aminobenzamide, Acetic anhydride | Ethyl acetate | Room Temperature | 2-4 | 90-98 |

IV. Reaction Mechanisms and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways and experimental workflows for the synthesis of this compound.

Caption: Overall workflow for the two-step synthesis of this compound.

Caption: Reaction mechanism for the synthesis of 2-aminobenzamide from isatoic anhydride.

Caption: Reaction mechanism for the acetylation of 2-aminobenzamide.

This in-depth guide provides the necessary information for the successful synthesis of this compound from isatoic anhydride. The provided protocols are robust and can be adapted to various laboratory scales. The clear presentation of quantitative data and reaction mechanisms is intended to support researchers in their synthetic endeavors and drug development programs.

The 2-Acetamidobenzamide Scaffold: A Comprehensive Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 2-acetamidobenzamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth analysis of the diverse pharmacological properties associated with this versatile core, with a particular focus on its anticancer, antifungal, antiprion, and histone deacetylase (HDAC) inhibitory effects. This document synthesizes key quantitative data, details essential experimental protocols, and visualizes critical biological pathways and workflows to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on the this compound scaffold.

Anticancer Activity

Derivatives of the this compound scaffold have shown significant promise as anticancer agents. Notably, the 2-(2-phenoxyacetamido)benzamide subclass has been extensively investigated for its potent antiproliferative effects against a range of human cancer cell lines.[1][2][3]

Mechanism of Action

The primary anticancer mechanism of 2-(2-phenoxyacetamido)benzamide derivatives involves the induction of cell cycle arrest and apoptosis.[1][3][4] These compounds typically cause an accumulation of cells in the G0/G1 phase of the cell cycle, preventing entry into the DNA synthesis (S) phase and thereby inhibiting cell proliferation.[1][3] Following cell cycle arrest, these compounds trigger programmed cell death (apoptosis), a process mediated by the activation of caspases.[1][3]

Quantitative Antiproliferative Data

The antiproliferative activity of various this compound derivatives has been quantified using metrics such as IC50 (the half maximal inhibitory concentration) and GI50 (the concentration causing 50% growth inhibition). A summary of this data is presented below.

| Compound | Cell Line | Cancer Type | IC50 (µM) | GI50 (µM) | Reference |

| 2-(2-phenoxyacetamido)benzamide Derivatives | |||||

| 17f | K562 | Chronic Myelogenous Leukemia | 0.89 | - | [4] |

| A549 | Non-Small Cell Lung Cancer | 1.23 | - | [4] | |

| HCT-116 | Colon Cancer | 0.95 | - | [4] | |

| 17g | K562 | Chronic Myelogenous Leukemia | 0.76 | - | [4] |

| A549 | Non-Small Cell Lung Cancer | 1.11 | - | [4] | |

| HCT-116 | Colon Cancer | 0.88 | - | [4] | |

| 17h | K562 | Chronic Myelogenous Leukemia | 0.92 | - | [4] |

| A549 | Non-Small Cell Lung Cancer | 1.34 | - | [4] | |

| HCT-116 | Colon Cancer | 1.02 | - | [4] | |

| 17j | NCI-ADR/RES | Ovarian Cancer | - | 0.101 | [1] |

| 17r | SR | Leukemia | - | 0.13 | [1] |

| 17u | HOP-92 | Non-Small Cell Lung Cancer | - | 0.22 | [1] |

| 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamide Derivatives | |||||

| 17t | K562 | Chronic Myelogenous Leukemia | 0.08 | - | [5] |

| A549 | Non-Small Cell Lung Cancer | 0.09 | - | [5] | |

| HCT-116 | Colon Cancer | 0.11 | - | [5] |

Histone Deacetylase (HDAC) Inhibition

Certain 2-aminobenzamide derivatives, a closely related class, have been identified as potent inhibitors of histone deacetylases (HDACs), which are promising targets for cancer therapy.[6][7][8] These compounds often feature a zinc-binding group that interacts with the active site of the HDAC enzyme.

Mechanism of Action

HDAC inhibitors work by increasing the acetylation of histone proteins, leading to a more relaxed chromatin structure. This, in turn, can alter gene expression, leading to the upregulation of tumor suppressor genes and the downregulation of oncogenes. The ultimate cellular consequences include cell cycle arrest, differentiation, and apoptosis.

Quantitative HDAC Inhibition Data

| Compound | HDAC Isoform | IC50 (nM) | Reference |

| 2-substituted Benzamides | |||

| 13 | HDAC3 | 41 | [9] |

| 16 | HDAC3 | 30 | [9] |

| Pyrazole-based 2-aminobenzamides | |||

| 12b | HDAC1 | 930 | [8] |

| 15b | HDAC1 | 220 | [8] |

| 15i | HDAC1 | 680 | [8] |

Antifungal Activity

The this compound scaffold has also demonstrated potential as a source of novel antifungal agents.[10][11][12][13]

Quantitative Antifungal Data

The antifungal activity is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound | Fungal Strain | MIC (mg/mL) | Reference |

| 2-aminobenzoic acid derivatives | |||

| 1 | Candida albicans | - | [13] |

| 2 | Candida albicans | - | [13] |

| Arylsulfonamides | |||

| 3 | Candida albicans | 0.125 - 1 | [11] |

| Candida glabrata | 0.125 - 1 | [11] | |

| 2-aminobenzamide derivative 5 | Aspergillus fumigatus | - (more potent than Clotrimazole) | [12] |

Antiprion Activity

Derivatives of this compound have been investigated for their ability to inhibit the formation of pathological prion protein (PrPSc) aggregates, which are the causative agents of fatal neurodegenerative diseases.[14][15][16][17]

Quantitative Antiprion Data

The antiprion activity is often measured by the half-maximal effective concentration (EC50) for the inhibition of prion aggregation.

| Compound | Assay | EC50 (µM) | Reference |

| Acylthiosemicarbazides | |||

| 7x | Prion Aggregation Formation | 5 | [15] |

| RT-QuIC | 0.9 | [15] | |

| 7y | Prion Aggregation Formation | 5 | [15] |

| RT-QuIC | 2.8 | [15] |

Experimental Protocols

Detailed methodologies for key experiments cited in the research of this compound derivatives are provided below.

Synthesis of 2-(2-phenoxyacetamido)benzamides

Procedure:

-

Preparation of Acid Chlorides: The appropriately substituted phenoxyacetic acid is refluxed with thionyl chloride in an anhydrous solvent (e.g., benzene). Excess thionyl chloride and solvent are removed under reduced pressure to yield the crude acid chloride.[4]

-

Condensation Reaction: The synthesized acid chloride is dissolved in a suitable solvent like anhydrous pyridine and added dropwise to a cooled solution of the appropriate 2-aminobenzamide derivative.[4]

-

Work-up and Purification: The reaction mixture is stirred at room temperature, followed by the addition of water to precipitate the crude product. The solid is collected by filtration, washed, and purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final 2-(2-phenoxyacetamido)benzamide.[4]

In Vitro Antiproliferative Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability, proliferation, and cytotoxicity.[1][18][19]

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, replace the medium with fresh medium containing the desired concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration) and a no-treatment control.

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[20][21][22]

Procedure:

-

Cell Treatment and Harvesting: Treat cells with the desired concentrations of the test compound for a specified time. Harvest both adherent and floating cells.

-

Fixation: Wash the cells with ice-cold PBS and fix them in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.[20]

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A to prevent staining of double-stranded RNA.[20]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content of the cells, allowing for the quantification of cells in each phase of the cell cycle.

In Vitro HDAC Inhibition Assay

This fluorometric assay measures the ability of a compound to inhibit the activity of HDAC enzymes.[23][24][25][26]

Procedure:

-

Reaction Setup: In a 96-well black plate, add the HDAC assay buffer, diluted HDAC enzyme, and various concentrations of the test compound. Include a no-inhibitor control.

-

Pre-incubation: Incubate the plate at 37°C for a short period (e.g., 10-15 minutes).

-

Substrate Addition: Initiate the reaction by adding a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Development: Add a developer solution (containing trypsin and a stop solution like Trichostatin A) to each well. The developer cleaves the deacetylated substrate, releasing a fluorescent product.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission). The decrease in fluorescence in the presence of the test compound corresponds to its HDAC inhibitory activity.[24]

Conclusion

The this compound scaffold represents a highly versatile and promising platform for the development of new therapeutic agents with a wide range of biological activities. The extensive research into its anticancer, HDAC inhibitory, antifungal, and antiprion properties underscores its significance in medicinal chemistry. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate further investigation and optimization of this compound derivatives, ultimately contributing to the discovery of novel and effective drugs for a variety of diseases. The continued exploration of this scaffold is likely to yield new lead compounds with improved potency, selectivity, and pharmacokinetic profiles.

References

- 1. clyte.tech [clyte.tech]

- 2. Synthesis, antiproliferative activity and possible mechanism of action of novel 2-acetamidobenzamides bearing the 2-phenoxy functionality - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, antiproliferative activity and possible mechanism of action of novel 2-acetamidobenzamides bearing the 2-phenoxy functionality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological screening of 2-aminobenzamides as selective HDAC3 inhibitors with promising anticancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as broad-spectrum antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evaluation of the In Vitro Antifungal Activity of Novel Arylsulfonamides against Candida spp - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications [mdpi.com]

- 14. Synthesis of benzamide derivatives and their evaluation as antiprion agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and anti-prion aggregation activity of acylthiosemicarbazide analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Anti-prion Drugs Targeting the Protein Folding Activity of the Ribosome Reduce PABPN1 Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Small Molecules with Anti-Prion Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. cancer.wisc.edu [cancer.wisc.edu]

- 23. benchchem.com [benchchem.com]

- 24. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 25. epigentek.com [epigentek.com]

- 26. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [worldwide.promega.com]

An In-depth Technical Guide to 2-Acetamidobenzamide Derivatives and Analogs for Drug Discovery Professionals

December 26, 2025

Executive Summary

The 2-acetamidobenzamide scaffold is a versatile pharmacophore that has garnered significant attention in medicinal chemistry due to its broad range of biological activities. Derivatives and analogs of this core structure have demonstrated potent anticancer, antimicrobial, and anti-inflammatory properties. A notable mechanism of action for many of these compounds is the inhibition of histone deacetylases (HDACs), which plays a crucial role in epigenetic regulation and is a validated target in oncology. This technical guide provides a comprehensive overview of this compound derivatives and their analogs for researchers, scientists, and drug development professionals. It consolidates key quantitative data, details essential experimental protocols, and visualizes the underlying signaling pathways and experimental workflows to facilitate further research and development in this promising area.

Core Biological Activities and Mechanisms of Action

The this compound core is a key structural motif in a variety of biologically active molecules. The primary therapeutic areas where these derivatives have shown promise are oncology and infectious diseases.

Anticancer Activity

A significant body of research has focused on the antiproliferative effects of this compound analogs against a range of cancer cell lines. The primary mechanisms underpinning their anticancer activity include the induction of cell cycle arrest and apoptosis.

Numerous studies on 2-(2-phenoxyacetamido)benzamides have shown that these compounds can effectively halt the cell cycle at the G0/G1 checkpoint. This prevents cancer cells from entering the S phase, the stage of DNA replication, thereby inhibiting their proliferation. Following cell cycle arrest, these compounds often trigger programmed cell death, or apoptosis, which is frequently mediated by the activation of caspases, a family of proteases central to the apoptotic signaling cascade.

A key molecular target for many 2-aminobenzamide derivatives is the family of histone deacetylase (HDAC) enzymes. HDACs are crucial in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression of tumor suppressor genes. By inhibiting HDACs, these compounds can restore the expression of these silenced genes, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells. Several benzamide derivatives, such as Entinostat (MS-275), have been investigated in clinical trials as HDAC inhibitors for various cancers.

Antimicrobial Activity

Certain 2-aminobenzamide derivatives have also been synthesized and evaluated for their antimicrobial properties against various bacterial and fungal strains. While the exact mechanisms are still under investigation, these compounds represent a potential new class of antimicrobial agents.

Quantitative Data Summary

The following tables summarize the in vitro biological activity of various this compound derivatives and related benzamide analogs from multiple studies. This data provides a comparative overview of their potency against different cancer cell lines and their inhibitory activity against HDAC enzymes.

Table 1: Antiproliferative Activity of this compound Derivatives and Analogs

| Compound/Analog Class | Cell Line | Assay | IC50 / GI50 (µM) | Reference |

| 2-(2-Phenoxyacetamido)benzamides | ||||

| Compound 17f | K562 (Leukemia) | Growth Inhibition | 0.89 | [1] |

| A549 (Non-Small Cell Lung) | Growth Inhibition | 1.23 | [1] | |

| HCT-116 (Colon) | Growth Inhibition | 0.95 | [1] | |

| Compound 17g | K562 (Leukemia) | Growth Inhibition | 0.76 | [1] |

| A549 (Non-Small Cell Lung) | Growth Inhibition | 1.11 | [1] | |

| HCT-116 (Colon) | Growth Inhibition | 0.88 | [1] | |

| Compound 17h | K562 (Leukemia) | Growth Inhibition | 0.92 | [1] |

| A549 (Non-Small Cell Lung) | Growth Inhibition | 1.34 | [1] | |

| HCT-116 (Colon) | Growth Inhibition | 1.02 | [1] | |

| N-(1H-benzo[d]imidazol-2-yl)-substituted benzamides | ||||

| Compound 9 | MCF7 (Breast) | MTT Assay | 3.84 ± 0.62 | |

| Flavonoid-based amide derivatives | ||||

| Compound 7t | MDA-MB-231 (Breast) | CCK8 Assay | 1.76 ± 0.91 | |

| N-(thiazol-2-yl)acetamide Derivatives | ||||

| Compound 8a | HeLa (Cervical) | MTT Assay | 1.3 ± 0.14 | |

| U87 (Glioblastoma) | MTT Assay | 2.1 ± 0.23 | ||

| N-Substituted Benzamide Derivatives (MS-275 Analogs) | ||||

| Compound 13h | MCF-7 (Breast) | MTT Assay | >40 | |

| MDA-MB-231 (Breast) | MTT Assay | 28.3 | ||

| K562 (Leukemia) | MTT Assay | 1.1 | ||

| A549 (Lung) | MTT Assay | 3.2 | ||

| Compound 13k | MCF-7 (Breast) | MTT Assay | 11.2 | |

| MDA-MB-231 (Breast) | MTT Assay | 12.5 | ||

| K562 (Leukemia) | MTT Assay | 0.9 | ||

| A549 (Lung) | MTT Assay | 2.1 |

IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition. Data is synthesized from publicly available research.

Table 2: HDAC Inhibitory Activity of Benzamide Derivatives

| Compound | HDAC Isoform | IC50 (µM) | Reference |

| Entinostat (MS-275) | HDAC1 | 0.3 | |

| HDAC3 | 8 | ||

| Compound 7j | HDAC1 | 0.65 | |

| HDAC2 | 0.78 | ||

| HDAC3 | 1.70 | ||

| Compound 1 (C1) | HDAC1 | 0.01 - 0.05 | |

| HDAC2 | 0.01 - 0.05 | ||

| HDAC3 | >10 | ||

| Compound 2 (C2) | HDAC1 | 0.01 - 0.05 | |

| HDAC2 | 0.01 - 0.05 | ||

| HDAC3 | >10 |

IC50: Half-maximal inhibitory concentration. Data is synthesized from publicly available research.

Key Experimental Protocols

This section provides detailed methodologies for the key experiments frequently cited in the research of this compound derivatives and their analogs.

Synthesis of 2-(2-Phenoxyacetamido)benzamides

This protocol outlines a general two-step synthesis for 2-(2-phenoxyacetamido)benzamide derivatives.

Step 1: Preparation of Phenoxyacetyl Chlorides

-

Reflux the appropriately substituted phenoxyacetic acid with an excess of thionyl chloride in an anhydrous solvent such as benzene for 2-4 hours.

-

Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride. This is typically used in the next step without further purification.

Step 2: Condensation with 2-Aminobenzamides

-

Dissolve the synthesized acid chloride in a suitable anhydrous solvent, such as pyridine.

-

Add this solution dropwise to a cooled (0-5 °C) solution of the appropriate 2-aminobenzamide derivative in the same anhydrous solvent.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Collect the solid product by filtration, wash thoroughly with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final 2-(2-phenoxyacetamido)benzamide.

In Vitro Antiproliferative Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan product.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the analysis of cell cycle distribution based on DNA content.

-

Cell Treatment and Harvesting: Treat cells with the test compound for the desired time period. Harvest both adherent and floating cells, wash with PBS, and count.

-

Fixation: Resuspend the cell pellet in cold 70% ethanol while gently vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay using Annexin V Staining

This assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.

-

Cell Treatment and Harvesting: Treat cells with the test compound. Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension. Incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Healthy cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

In Vitro Fluorometric HDAC Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific HDAC isoform.

-

Reaction Setup: In a 96-well black microplate, add the HDAC assay buffer, the test compound at various concentrations, and the diluted recombinant HDAC enzyme.

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes.

-

Reaction Initiation: Add a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) to all wells and incubate at 37°C for 30 minutes.

-

Development: Add a developer solution containing a stop solution (e.g., Trichostatin A) and a developing enzyme (e.g., trypsin) to stop the HDAC reaction and cleave the deacetylated substrate, releasing a fluorescent molecule. Incubate at room temperature for 15 minutes.

-

Fluorescence Measurement: Read the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control and determine the IC50 value.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of this compound derivatives.

Caption: General anticancer mechanism of this compound derivatives.

Caption: Mechanism of action of 2-aminobenzamide derivatives as HDAC inhibitors.

Caption: Inhibition of the PI3K/Akt signaling pathway by flavonoid-based amide derivatives.

Caption: General experimental workflow for the development of this compound derivatives.

Future Directions and Conclusion

Derivatives of this compound continue to be a fertile ground for the discovery of novel therapeutic agents. The potent and varied biological activities, particularly in the realm of oncology, underscore the importance of this chemical scaffold. Future research should focus on:

-

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies: To guide the rational design of more potent and selective analogs.

-

Pharmacokinetic Profiling: A deeper understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds is crucial for their translation into clinical candidates.

-

Exploration of Novel Targets: While HDACs are a key target, investigating other potential molecular targets could broaden the therapeutic applications of this class of compounds.

-

Combination Therapies: Evaluating the synergistic effects of this compound derivatives with existing anticancer drugs could lead to more effective treatment regimens.

References

An In-Depth Technical Guide on the Antifungal Properties of Benzamide and 2-Aminobenzamide Derivatives

Disclaimer: Direct research on the antifungal properties of 2-Acetamidobenzamide is limited in publicly available scientific literature. Therefore, this guide provides a comprehensive overview of the antifungal activities of the broader classes of benzamide and 2-aminobenzamide derivatives, offering insights into their potential as antifungal agents for researchers, scientists, and drug development professionals.

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the discovery and development of novel antifungal agents. Benzamides and their derivatives represent a class of organic compounds that have garnered interest for their diverse biological activities. While specific data on this compound is sparse, studies on related 2-aminobenzamide and other benzamide derivatives have shown promising, albeit variable, antifungal potential against a range of pathogenic fungi.[1][2] This technical guide synthesizes the available research on the antifungal properties of these related compounds, detailing their synthesis, in vitro activity, and potential mechanisms of action.

Synthesis of 2-Aminobenzamide Derivatives

A common and efficient method for synthesizing 2-aminobenzamide derivatives involves the reaction of isatoic anhydride with an appropriate N-nucleophile (an amine).[1][3] This reaction can be carried out using conventional heating in a solvent like dimethylformamide (DMF) or through microwave-assisted synthesis, which can be more time-efficient and environmentally friendly.[1]

The general workflow for the synthesis of 2-aminobenzamide derivatives is depicted in the diagram below.

Caption: Generalized synthesis of 2-aminobenzamide derivatives.

In Vitro Antifungal Activity

The antifungal activity of benzamide derivatives has been evaluated against various fungal strains, primarily through the determination of Minimum Inhibitory Concentration (MIC) and the measurement of zones of inhibition in agar diffusion assays.

The following tables summarize the reported antifungal activities of various 2-aminobenzamide and other benzamide derivatives.

Table 1: Antifungal Activity of 2-Aminobenzamide Derivatives against Various Fungal Strains [1][3]

| Compound | Fungal Strain | Inhibition Zone (mm) at 25 µg/mL | Standard Drug (Clotrimazole) Inhibition Zone (mm) |

| 2-Amino-N-(4-chlorophenyl)benzamide | Aspergillus fumigatus | 18 | 21 |

| Saccharomyces cerevisiae | 16 | 20 | |

| Candida albicans | 15 | 19 | |

| 2-Amino-N-(p-tolyl)benzamide | Aspergillus fumigatus | 15 | 21 |

| Saccharomyces cerevisiae | 14 | 20 | |

| Candida albicans | 13 | 19 | |

| Compound 5 (a 2-aminobenzamide derivative) | Aspergillus fumigatus | 23 | 21 |

| Saccharomyces cerevisiae | 19 | 20 | |

| Candida albicans | 18 | 19 |

Table 2: Minimum Inhibitory Concentration (MIC) of Benzimidazole Derivatives [4]

| Compound | Fungal Strain | MIC (µg/mL) |

| Bisbenzimidazole Derivative 1 | Candida albicans | 1.95 |

| Candida glabrata | 0.975 | |

| Aspergillus fumigatus | 3.9 | |

| Bisbenzimidazole Derivative 2 | Candida albicans | 3.9 |

| Candida glabrata | 1.95 | |

| Aspergillus fumigatus | 7.8 |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the antifungal properties of benzamide derivatives.

This method is used to determine the minimum concentration of a compound that inhibits the visible growth of a fungus. The protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[5][6]

-

Inoculum Preparation: Fungal cultures are grown on an appropriate medium (e.g., potato dextrose agar) for 7 days. The spores are then harvested and suspended in sterile saline. The suspension is adjusted spectrophotometrically to a concentration of approximately 1 x 10^4 CFU/mL.[6][7]

-

Drug Dilution: The test compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of twofold dilutions of the stock solution are prepared in RPMI 1640 medium in a 96-well microtiter plate.[8]

-

Inoculation: Each well is inoculated with the fungal spore suspension. A growth control well (containing no compound) and a sterility control well (containing no inoculum) are included.

-

Incubation: The microtiter plates are incubated at 35°C for 48 to 72 hours.[6][8]

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.[8]

This method provides a qualitative or semi-quantitative assessment of antifungal activity.[9][10]

-

Plate Preparation: A sterile molten agar medium (e.g., Mueller-Hinton agar supplemented with glucose) is seeded with the fungal inoculum and poured into Petri dishes.[9]

-

Well Creation: Once the agar has solidified, wells of a specific diameter (e.g., 6 mm) are aseptically cut into the agar.[9]

-

Compound Application: A fixed volume of the test compound solution (at a known concentration) is added to each well. A positive control (a known antifungal agent) and a negative control (the solvent) are also included.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 35°C) for 24 to 48 hours.

-

Zone of Inhibition Measurement: The diameter of the clear zone around each well, where fungal growth is inhibited, is measured in millimeters.[10]

The general workflow for antifungal screening is illustrated below.

References

- 1. mdpi.com [mdpi.com]

- 2. wjbphs.com [wjbphs.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and investigation of novel benzimidazole derivatives as antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. njccwei.com [njccwei.com]

- 6. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [PDF] Multicenter evaluation of proposed standardized procedure for antifungal susceptibility testing of filamentous fungi | Semantic Scholar [semanticscholar.org]

- 8. Comparison of Three Methods of Determining MICs for Filamentous Fungi Using Different End Point Criteria and Incubation Periods - PMC [pmc.ncbi.nlm.nih.gov]

- 9. botanyjournals.com [botanyjournals.com]

- 10. awprotocols.s3.amazonaws.com [awprotocols.s3.amazonaws.com]

Unveiling the Antiproliferative Potential of the 2-Acetamidobenzamide Scaffold: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 2-acetamidobenzamide core structure has emerged as a significant scaffold in medicinal chemistry, serving as a foundation for the development of novel antiproliferative agents. While direct evidence of anticancer activity for the parent this compound molecule is not extensively documented in peer-reviewed literature, a substantial body of research highlights the potent cytotoxic and apoptotic effects of its derivatives against a range of human cancer cell lines. This technical guide synthesizes the current understanding of the antiproliferative activities associated with this compound derivatives, with a primary focus on the well-studied 2-(2-phenoxyacetamido)benzamides. The primary mechanism of action for the most active compounds in this class involves the induction of cell cycle arrest at the G0/G1 phase and the subsequent activation of the intrinsic apoptotic pathway, mediated by caspases. This document provides a comprehensive overview of the quantitative data, detailed experimental methodologies, and the key signaling pathways implicated in the anticancer effects of these promising compounds.

Introduction: The this compound Scaffold

The benzamide moiety is a prevalent feature in a multitude of pharmacologically active compounds. The this compound structure, in particular, offers a versatile backbone for chemical modification, enabling the exploration of structure-activity relationships and the optimization of therapeutic properties. Although early reviews of the literature indicated a lack of reported anticancer activity for the core this compound class, recent research has successfully leveraged this scaffold to produce derivatives with significant antiproliferative effects.[1] These findings underscore the latent potential of this chemical class in the development of new oncologic therapeutics.

Antiproliferative Activity of this compound Derivatives

The most extensively studied derivatives are the 2-(2-phenoxyacetamido)benzamides. These compounds have demonstrated potent growth-inhibitory effects against a panel of human cancer cell lines, with some derivatives exhibiting activity at sub-micromolar concentrations.[1]

In Vitro Efficacy Against Human Cancer Cell Lines

A notable study synthesized a series of 2-(2-phenoxyacetamido)benzamide derivatives and evaluated their antiproliferative activity against the K562 human chronic myelogenous leukemia cell line and the National Cancer Institute's 60-human tumor cell line panel (NCI-60).[1] The results highlighted several compounds with significant cytotoxic and growth-inhibitory potential.

Table 1: In Vitro Antiproliferative Activity of Selected 2-(2-Phenoxyacetamido)benzamide Derivatives against K562 Cells [1]

| Compound | % Growth Inhibition at 10 µM | IC₅₀ (µM) |

| 17f | 98 | 0.45 |

| 17j | 100 | 0.16 |

| 17l | 99 | 0.28 |

| 17r | 99 | 0.33 |

| 17u | 99 | 0.22 |

| Colchicine (Reference) | 100 | 0.014 |

Table 2: NCI-60 Five-Dose Screening Data for Selected 2-(2-Phenoxyacetamido)benzamide Derivatives (GI₅₀ in µM) [1]

| Cell Line | 17f | 17j | 17r | 17u |

| Leukemia | ||||

| K-562 | 0.45 | 0.101 | 0.141 | 0.165 |

| RPMI-8226 | 0.428 | 0.121 | 0.153 | 0.178 |

| Non-Small Cell Lung Cancer | ||||

| NCI-H460 | 1.13 | 0.252 | 0.355 | 0.428 |

| Colon Cancer | ||||

| HCT-116 | 1.35 | 0.283 | 0.388 | 0.467 |

| CNS Cancer | ||||

| SF-295 | 1.27 | 0.271 | 0.375 | 0.453 |

| Melanoma | ||||

| SK-MEL-5 | 1.48 | 0.301 | 0.412 | 0.491 |

| Ovarian Cancer | ||||

| OVCAR-3 | 1.55 | 0.324 | 0.435 | 0.512 |

| Renal Cancer | ||||

| A498 | 1.62 | 0.345 | 0.456 | 0.534 |

| Prostate Cancer | ||||

| PC-3 | 1.41 | 0.295 | 0.401 | 0.482 |

| Breast Cancer | ||||

| MCF7 | 1.75 | 0.368 | 0.489 | 0.567 |

Mechanism of Action

The antiproliferative effects of the lead 2-(2-phenoxyacetamido)benzamide derivatives are primarily attributed to their ability to induce cell cycle arrest and apoptosis.[1][2][3]

Cell Cycle Arrest

Flow cytometry analysis of K562 cells treated with active 2-(2-phenoxyacetamido)benzamide derivatives revealed a significant accumulation of cells in the G0/G1 phase of the cell cycle.[1][2][3] This arrest prevents the cancer cells from entering the S phase, thereby inhibiting DNA replication and proliferation.

Induction of Apoptosis

The G0/G1 arrest is followed by the induction of apoptosis, or programmed cell death.[1][2][3] This is characterized by morphological changes such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.

Caspase Activation

The apoptotic pathway induced by these compounds is mediated by the activation of caspases, a family of cysteine proteases that play a central role in the execution of apoptosis.[1][2][3] Specifically, the activation of pro-caspase 3 into its active form, caspase-3, is a key event in this process.

Experimental Protocols

Synthesis of 2-(2-Phenoxyacetamido)benzamides

The synthesis of the 2-(2-phenoxyacetamido)benzamide derivatives is typically achieved through a multi-step process.[1]

Synthetic scheme for 2-(2-phenoxyacetamido)benzamides.

Methodology: The appropriate 5-R-4-R₁-2-aminobenzamide is reacted with the corresponding acid chloride in pyridine. The mixture is stirred, and the resulting product is isolated and purified.[1]

In Vitro Antiproliferative Assay (MTT Assay)

The antiproliferative activity is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Workflow of the MTT assay for antiproliferative activity.

Methodology:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are then treated with various concentrations of the test compounds.

-

After a 48-hour incubation period, MTT solution is added to each well.

-

The plates are incubated for another 4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

-

The absorbance is measured using a microplate reader.

-

The percentage of growth inhibition is calculated relative to untreated control cells, and the IC₅₀ value (the concentration required to inhibit cell growth by 50%) is determined.

Cell Cycle Analysis by Flow Cytometry

The effect of the compounds on the cell cycle distribution is analyzed by flow cytometry using propidium iodide (PI) staining.

Methodology:

-

Cancer cells are treated with the test compound for a specified duration (e.g., 24 hours).

-

Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

-

The fixed cells are then treated with RNase A and stained with propidium iodide.

-

The DNA content of the stained cells is analyzed using a flow cytometer.

-

The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.

Apoptosis Assay (Annexin V/PI Staining)

The induction of apoptosis is quantified using an Annexin V-FITC and propidium iodide (PI) double staining assay followed by flow cytometry.

Methodology:

-

Cells are treated with the test compound for a specified time.

-

The cells are harvested and washed with cold PBS.

-

The cells are then resuspended in binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's protocol.

-

The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Signaling Pathways

The proposed signaling pathway for the antiproliferative activity of 2-(2-phenoxyacetamido)benzamide derivatives involves the induction of cell cycle arrest, leading to caspase-mediated apoptosis.

Proposed signaling pathway for this compound derivatives.

Conclusion and Future Directions

The this compound scaffold has proven to be a valuable starting point for the development of potent antiproliferative agents. The derivatives, particularly the 2-(2-phenoxyacetamido)benzamides, have demonstrated significant in vitro activity against a broad range of cancer cell lines. The mechanism of action, involving G0/G1 cell cycle arrest and caspase-dependent apoptosis, provides a solid foundation for further investigation.

Future research should focus on:

-

Lead Optimization: Further structural modifications to enhance potency and selectivity.

-

In Vivo Studies: Evaluation of the most promising compounds in preclinical animal models to assess their efficacy and pharmacokinetic properties.

-

Target Identification: Elucidation of the precise molecular targets responsible for the observed biological effects.

The continued exploration of the this compound chemical space holds significant promise for the discovery of novel and effective anticancer therapeutics.

References

- 1. Synthesis, antiproliferative activity and possible mechanism of action of novel 2-acetamidobenzamides bearing the 2-phenoxy functionality - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis, antiproliferative activity and possible mechanism of action of novel 2-acetamidobenzamides bearing the 2-phenoxy functionality - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Acetamidobenzamide as a Natural Product: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Acetamidobenzamide, also known as NP-101A, is a recognized natural product with established antifungal properties.[1] This technical guide provides a comprehensive overview of this compound, focusing on its identity as a natural product, its biological activities, and the methodologies relevant to its study. While specific experimental data from the primary literature regarding its isolation and characterization from natural sources is limited in publicly accessible documents, this guide furnishes generalized protocols and a plausible biosynthetic pathway based on established principles of natural product research from Streptomyces.

Introduction

This compound is a member of the benzamide class of organic compounds. It has been identified as a metabolite produced by actinomycete bacteria, specifically Streptomyces aurantiogriseus and Streptomyces xiamenensis.[1] The compound is noted for its role as an antibiotic with antifungal activity. While the broader class of 2-acetamidobenzamides has been synthetically explored for various therapeutic applications, including anticancer activities, this guide will focus on the naturally occurring this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its detection, isolation, and characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂O₂ | PubChem |

| Molecular Weight | 178.19 g/mol | PubChem |

| IUPAC Name | 2-(acetylamino)benzamide | PubChem |

| Synonyms | NP-101A, o-Acetamidobenzamide | PubChem |

| CAS Number | 33809-77-7 | PubChem |

| Appearance | Solid (predicted) | |

| Melting Point | Not available | |

| Solubility | Not available |

Natural Occurrence

This compound has been identified as a secondary metabolite produced by the following microorganisms:

-

Streptomyces aurantiogriseus [1]

-

Streptomyces xiamenensis

The genus Streptomyces is a rich source of diverse bioactive compounds, including a majority of clinically relevant antibiotics.

Biological Activity

The primary reported biological activity of this compound is its antifungal action.[1] While the specific spectrum of activity from the original isolation study is not detailed in the available literature, related benzamide and acetanilide compounds are known to exhibit antimicrobial properties. Further research into the specific antifungal mechanism and spectrum of this compound is warranted.

Proposed Biosynthetic Pathway

The biosynthetic pathway for this compound has not been explicitly elucidated in the available literature. However, a plausible pathway can be proposed based on known metabolic pathways in Streptomyces. The biosynthesis is likely to originate from the shikimate pathway, which produces chorismic acid, a key precursor for aromatic amino acids. Anthranilate, derived from chorismate, is a likely direct precursor.

The proposed pathway involves the following key steps:

-

Chorismate Conversion: Chorismate is converted to anthranilate.

-

Amidation: The carboxyl group of anthranilate is amidated to form 2-aminobenzamide.

-

Acetylation: The amino group at the 2-position is acetylated, likely using acetyl-CoA as the acetyl donor, to yield this compound.

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound from its natural source are not available in the accessible literature. The following sections provide generalized workflows based on standard methods for natural product discovery from Streptomyces.

General Workflow for Isolation and Characterization

The overall process for obtaining pure this compound from a microbial culture involves fermentation, extraction, and purification, followed by structure elucidation.

References

Theoretical Insights into the Polymorphic Landscape of 2-Acetamidobenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the theoretical studies on the polymorphs of 2-Acetamidobenzamide, a compound of interest in pharmaceutical development due to its potential for multiple crystalline forms. Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, can significantly impact the physicochemical properties of a drug substance, including its solubility, stability, and bioavailability. Understanding and controlling polymorphism is therefore a critical aspect of drug development.

This document summarizes key quantitative data from computational and experimental studies, details relevant experimental protocols for polymorph characterization, and visualizes the theoretical workflow and conformational relationships of the this compound polymorphs.

Data Presentation

The theoretical and experimental investigation of this compound has revealed the existence of at least two polymorphic forms, designated as α and β. The primary distinction between these forms lies in their molecular conformation, specifically the presence or absence of an intramolecular hydrogen bond.

Crystallographic Data

The crystal structures of both the α and β polymorphs have been determined by single-crystal X-ray diffraction. The crystallographic data provides fundamental information about the packing of molecules in the solid state.

| Parameter | Polymorph α (ACBNZA) | Polymorph β (ACBNZA01) |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/n |

| a (Å) | 8.987 | 7.823 |

| b (Å) | 13.984 | 10.383 |

| c (Å) | 7.391 | 11.021 |

| β (˚) | 107.2 | 101.99 |

| V (ų) | 887.9 | 876.9 |

| Z | 4 | 4 |

| Key Feature | Intramolecular N-H···O hydrogen bond | No intramolecular hydrogen bond |

Data sourced from the Cambridge Structural Database (CSD), referencing the original publications by Iwasaki, F. (1976) for the α-form and Etter, M. C., et al. (1990) for the β-form.

Conformational Energy Analysis

Theoretical calculations have been instrumental in understanding the relative stability of the α and β conformers in the gas phase. These studies typically involve molecular mechanics, semi-empirical methods, and ab initio quantum chemistry calculations. The energy difference between the two conformers is a key factor in determining which polymorph is likely to be more stable.

| Computational Method | Conformational Energy Difference (α vs. β) (kcal/mol) | Reference |

| Tripos Force Field | 9.8 | [1] |

| AM1 | 8.7 | [1] |

| PM3 | 7.9 | [1] |

| ab initio (HF/6-31G )** | 9.8 | [1] |

Note: A positive energy difference indicates that the α-conformer is more stable in the gas phase.

Predicted Enthalpy Differences

More advanced theoretical models, such as those employing density functional theory (DFT) with dispersion corrections, have been used to predict the relative enthalpy of the two polymorphs at different temperatures, providing insight into their thermodynamic stability.

| Method | ΔH (β - α) at 0 K (kJ/mol) | ΔH (β - α) at Room Temp. (kJ/mol) |

| PBE-D3 | -5.2 | -4.8 |

| MP2D | 6.3 | 6.7 |

| Experimental | 4.0 - 5.0 | 4.0 - 5.0 |

Data adapted from Greenwell et al. (2020). Note the discrepancy between standard DFT predictions and experimental values, highlighting the challenges in accurately modeling these systems.

Experimental Protocols

The characterization of this compound polymorphs relies on a combination of analytical techniques to probe their solid-state properties.

Polymorph Preparation

Preparation of α-2-Acetamidobenzamide: The α-form is generally the more readily obtainable polymorph.[2]

-

Dissolve this compound in a suitable solvent (e.g., ethanol, acetone) at an elevated temperature to achieve saturation.

-

Allow the solution to cool rapidly to room temperature.

-

Alternatively, induce crystallization by rapid evaporation of the solvent.

-

Collect the resulting needle-like crystals by filtration and dry under vacuum.

Preparation of β-2-Acetamidobenzamide: The β-form is typically obtained through slow crystallization from polar solvents.[1]

-

Prepare a saturated solution of this compound in a polar solvent (e.g., water, ethanol) at an elevated temperature.

-

Allow the solution to cool slowly and undisturbed over an extended period (days to weeks).

-

Carefully collect the resulting prismatic crystals by filtration and dry under ambient conditions.

X-Ray Powder Diffraction (XRPD)

XRPD is a primary technique for identifying crystalline phases.

-

A small amount of the powdered sample is gently packed into a sample holder.

-

The sample is irradiated with a monochromatic X-ray beam (typically Cu Kα).

-

The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

The resulting diffractogram, a plot of intensity versus 2θ, serves as a unique fingerprint for each polymorph.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermal properties of a sample, such as melting point and enthalpy of fusion.

-

A small, accurately weighed amount of the sample (typically 1-5 mg) is hermetically sealed in an aluminum pan.

-

The sample pan and an empty reference pan are placed in the DSC cell.

-

The temperature of the cell is increased at a constant rate (e.g., 10 °C/min).

-

The difference in heat flow required to maintain the sample and reference at the same temperature is recorded as a function of temperature. Endothermic and exothermic events, such as melting or solid-solid transitions, are observed as peaks in the DSC thermogram.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.

-

A small amount of the sample is placed in a tared pan, which is attached to a microbalance.

-

The sample is heated in a controlled atmosphere (e.g., nitrogen) at a constant rate.

-

The mass of the sample is continuously monitored and recorded as a function of temperature.

-

TGA is used to determine the thermal stability of the polymorphs and to detect the presence of solvates.

Infrared (IR) Spectroscopy

IR spectroscopy can differentiate polymorphs based on differences in their vibrational spectra, which are sensitive to molecular conformation and intermolecular interactions.

-

A small amount of the sample is placed on the attenuated total reflectance (ATR) crystal of an FTIR spectrometer.

-

An infrared spectrum is recorded over a specific wavenumber range (e.g., 4000-400 cm⁻¹).

-

The presence or absence of an intramolecular hydrogen bond in the α and β forms, respectively, leads to distinct differences in the N-H and C=O stretching regions of their IR spectra.

Mandatory Visualization

The following diagrams, generated using Graphviz, illustrate key theoretical concepts and workflows in the study of this compound polymorphs.

Caption: A workflow for the investigation of this compound polymorphs.

Caption: Conformational differences between α and β polymorphs of this compound.

References

Methodological & Application

Synthesis of 2-Acetamidobenzamide Derivatives: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract